Di(hexadecanoic acid)2-[(1-oxohexyl)oxy]-1,3-propanediyl ester
Description
Properties
Molecular Formula |
C41H78O6 |
|---|---|
Molecular Weight |
667.1 g/mol |
IUPAC Name |
(3-hexadecanoyloxy-2-hexanoyloxypropyl) hexadecanoate |
InChI |
InChI=1S/C41H78O6/c1-4-7-10-12-14-16-18-20-22-24-26-28-31-33-39(42)45-36-38(47-41(44)35-30-9-6-3)37-46-40(43)34-32-29-27-25-23-21-19-17-15-13-11-8-5-2/h38H,4-37H2,1-3H3 |
InChI Key |
SUAPYPRAYALOTD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di(hexadecanoic acid)2-[(1-oxohexyl)oxy]-1,3-propanediyl ester typically involves esterification reactions. One common method includes the reaction of hexadecanoic acid with 1,3-propanediol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bonds. The intermediate product is then reacted with 1-oxohexyl chloride to introduce the 1-oxohexyl group, completing the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as p-toluenesulfonic acid or other strong acids are often employed to accelerate the esterification process. Purification steps, including distillation and recrystallization, are essential to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Di(hexadecanoic acid)2-[(1-oxohexyl)oxy]-1,3-propanediyl ester undergoes various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form carboxylic acids.
Reduction: Reduction of the ester groups can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Hexadecanoic acid and 1-oxohexanoic acid.
Reduction: Hexadecanol and 1-hexanol.
Substitution: Depending on the nucleophile, products can include esters with different alkyl or aryl groups.
Scientific Research Applications
Di(hexadecanoic acid)2-[(1-oxohexyl)oxy]-1,3-propanediyl ester has several scientific research applications:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential role in lipid metabolism and as a component in lipid-based drug delivery systems.
Medicine: Explored for its potential use in developing prodrugs and as a carrier for active pharmaceutical ingredients.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.
Mechanism of Action
The mechanism of action of Di(hexadecanoic acid)2-[(1-oxohexyl)oxy]-1,3-propanediyl ester involves its interaction with biological membranes and enzymes. The ester groups can undergo hydrolysis, releasing hexadecanoic acid and 1-oxohexyl alcohol, which can then participate in various metabolic pathways. The compound’s lipophilic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: Di(hexadecanoic acid)2-[(1-oxohexyl)oxy]-1,3-propanediyl ester
- Molecular Formula : C₄₁H₇₈O₆
- Molecular Weight : 667.08 g/mol
- Structural Features: Comprises a 1,3-propanediyl core esterified with two hexadecanoic acid (palmitic acid) chains and a 1-oxohexyloxy substituent at the central carbon. The oxohexyl group introduces a ketone functionality, enhancing polarity compared to fully saturated esters.
Structural Analogues
Key Differences and Implications
Alkyl Chain Length :
- The 1-oxotetradecyloxy derivative (C₄₉H₉₄O₆) has a longer alkyl chain, increasing hydrophobicity and thermal stability compared to the target compound . This makes it suitable for high-temperature industrial lubricants.
- The trimethylsilyloxy variant (C₃₈H₇₆O₅Si) incorporates silicon, improving resistance to oxidation and compatibility with silicone matrices .
Functional Groups :
- The hydroxymethyl group in C₅₃H₁₀₂O₇ enhances hydrophilicity, enabling applications in water-oil emulsions .
- Pentaerythritol tetrastearate (C₇₇H₁₄₈O₈) has a branched structure with four ester groups, offering superior lubricity and viscosity control .
Polarity and Reactivity :
- The ketone group in the target compound increases polarity, improving solubility in polar solvents compared to fully saturated esters like 1,3-dioleoyl-2-palmitoylglycerol (C₅₅H₁₀₂O₆) .
Physical Properties
- Melting Point : Shorter alkyl chains (e.g., oxohexyl) reduce melting points compared to oxotetradecyl derivatives.
- Solubility: The ketone group in the target compound enhances solubility in acetone and ethanol relative to non-polar analogs like pentaerythritol tetrahexanoate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
